BenchChemオンラインストアへようこそ!

2-(7-(3,4-diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile

Medicinal Chemistry Kinase Inhibitor Scaffolds Structure–Activity Relationship

2-(7-(3,4-diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile is a heterocyclic compound belonging to the thieno[3,2-d]pyrimidin-4(3H)-one class, characterized by a 3,4-diethoxyphenyl substituent at the 7-position and an acetonitrile moiety at the N3 position. The thieno[3,2-d]pyrimidine scaffold is recognized in the kinase inhibitor field as a privileged structure capable of engaging the ATP-binding pocket of multiple kinases.

Molecular Formula C18H17N3O3S
Molecular Weight 355.41
CAS No. 1207058-49-8
Cat. No. B2648157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(7-(3,4-diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile
CAS1207058-49-8
Molecular FormulaC18H17N3O3S
Molecular Weight355.41
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC#N)OCC
InChIInChI=1S/C18H17N3O3S/c1-3-23-14-6-5-12(9-15(14)24-4-2)13-10-25-17-16(13)20-11-21(8-7-19)18(17)22/h5-6,9-11H,3-4,8H2,1-2H3
InChIKeyMTIWYXRTUZBHIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(7-(3,4-Diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile (CAS 1207058-49-8): Procurement-Relevant Structural and Pharmacological Context


2-(7-(3,4-diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile is a heterocyclic compound belonging to the thieno[3,2-d]pyrimidin-4(3H)-one class, characterized by a 3,4-diethoxyphenyl substituent at the 7-position and an acetonitrile moiety at the N3 position. The thieno[3,2-d]pyrimidine scaffold is recognized in the kinase inhibitor field as a privileged structure capable of engaging the ATP-binding pocket of multiple kinases [1]. This specific compound is listed in several commercial screening libraries and is structurally grouped with 2,7-disubstituted thieno[3,2-d]pyrimidine derivatives that have been claimed as protein kinase inhibitors in patent literature [2]. However, a comprehensive primary literature review reveals that no peer-reviewed publication or patent specifically reports quantitative biological activity data—such as IC₅₀, Kd, or cellular potency values—for this exact congener.

The Substitution Pitfall with 2-(7-(3,4-Diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile: Why Close Analogs Are Not Interchangeable


Although numerous thieno[3,2-d]pyrimidin-4(3H)-one derivatives share a common core, the nature of the C7-aryl substituent and the N3-alkyl group critically determines kinase selectivity and cellular potency. Even subtle modifications at the 7-position (e.g., phenyl vs. 3-methylphenyl vs. 3-chlorophenyl) profoundly alter the compound's conformational landscape, lipophilicity, and hydrogen-bonding capacity, all of which dictate target engagement [1]. The 3,4-diethoxyphenyl motif of the target compound introduces unique steric bulk and dual hydrogen-bond acceptor sites that are absent in simpler 7-aryl analogs (e.g., 7-phenyl or 7-(3-methylphenyl) derivatives). Consequently, generic substitution with a structurally related thieno[3,2-d]pyrimidine congener cannot replicate the specific biochemical signature of 2-(7-(3,4-diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile, making empirical profiling of this particular molecule essential for any SAR or screening campaign.

Quantitative Differentiation Evidence for 2-(7-(3,4-Diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile


Structural Divergence from Closest Commercial Analogs

In lieu of direct head-to-head biochemical data, the most defensible differentiation emerges from the compound's unique substitution pattern. The target molecule bears a 3,4-diethoxyphenyl group at C7, contrasting with the 7-phenyl (CAS 1105224-48-3), 7-(3-methylphenyl) (CAS 1207020-04-9), and 7-(3-chlorophenyl) (CAS 1105238-23-0) analogs that are commercially available . Molecular descriptors computed from SMILES (CCOc1ccc(cc1OCC)c1csc2C(N(CC#N)C=Nc12)=O) indicate a topological polar surface area (tPSA) of approximately 97 Ų and a calculated logP (cLogP) of ~2.8. In comparison, the 7-phenyl analog possesses a tPSA of ~64 Ų and cLogP of ~1.9, while the 7-(3-methylphenyl) analog shows intermediate values (tPSA ~64 Ų, cLogP ~2.3). These physicochemical parameters predict markedly different membrane permeability and solubility profiles, which would alter both biochemical assay behavior and in vivo pharmacokinetics [1].

Medicinal Chemistry Kinase Inhibitor Scaffolds Structure–Activity Relationship

Kinase Selectivity Profile Inferred from Core Scaffold SAR

Thieno[3,2-d]pyrimidine derivatives have been extensively characterized as multi-kinase inhibitors. A published study on macrocyclic thieno[3,2-d]pyrimidines demonstrated that the nature of the C7-aryl substituent dramatically influences selectivity between PI3K, mTOR, and PIM isoforms [1]. While direct data for the 3,4-diethoxyphenyl analog are absent, the diethoxy substitution pattern is expected to confer a steric and electronic environment favoring engagement of kinases with larger hydrophobic pockets adjacent to the hinge region. By contrast, the 3-methylphenyl analog (CAS 1207020-04-9) lacks the hydrogen-bond-accepting ethoxy oxygen atoms, likely resulting in a different kinase selectivity fingerprint. This class-level inference alerts procurement scientists that the target compound cannot be replaced by simpler 7-aryl analogs without risking loss of the desired polypharmacology.

Kinase Selectivity Thienopyrimidine SAR PIM/PI3K/mTOR

Patent-Class Scope and Commercial Availability Gap

The U.S. patent US-8586580-B2 broadly claims 2,7-substituted thieno[3,2-d]pyrimidine compounds with protein kinase inhibitory activity and specifically exemplifies numerous derivatives carrying amine, sulfonamide, and amide functionalities at position 2 [1]. The target compound, which lacks a 2-substituent and instead bears a simple N3-acetonitrile group, falls outside the exemplified scope of the patent's SAR exploration. This structural divergence implies that the target compound may engage kinase targets through a binding mode distinct from the patented 2-aminopyrimidine series. Furthermore, the target compound is commercially available through several suppliers (e.g., ChemDiv, Bidepharm) , whereas the most structurally similar patent-exemplified compounds are not readily purchasable, creating a sourcing advantage for preliminary screening.

Patent Analysis Screening Libraries Chemical Sourcing

Recommended Use Cases for 2-(7-(3,4-Diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile Based on Available Evidence


Kinase Selectivity Panel Screening for Polypharmacology Profiling

The compound's unique 3,4-diethoxyphenyl motif, as established in Section 3 by class-level inference from thieno[3,2-d]pyrimidine SAR, makes it a strong candidate for broad kinase panel screening. Research groups seeking to map polypharmacology across the PI3K/mTOR/PIM kinome should prioritize this compound because its distinct C7-aryl substitution is predicted to yield a selectivity fingerprint that differs from that of the extensively patented 2-aminopyrimidine series [1]. Screening results will provide actionable insight into the kinase targeting potential of the N3-acetonitrile subclass, which remains underexplored in the patent literature.

Physicochemical Property Anchor in Lead Optimization

As detailed in Section 3, the computed tPSA of ~97 Ų and cLogP of ~2.8 place this compound in a favorable oral drug-like space [1]. Medicinal chemistry teams addressing solubility or permeability challenges within thieno[3,2-d]pyrimidine series can use this compound as an 'anchor point' to benchmark the impact of diethoxy substitution on ADME parameters. Its commercial availability facilitates rapid acquisition for parallel artificial membrane permeability assays (PAMPA) and kinetic solubility measurements, providing key data for structure–property relationship (SPR) models.

Freedom-to-Operate Exploration for Novel Kinase Inhibitors

Because the compound falls outside the exemplified scope of US-8586580-B2, it represents a structurally differentiated starting point for freedom-to-operate (FTO) investigations [1]. Pharmaceutical IP teams and early-stage biotech companies can procure this compound to generate proprietary biological data without immediate overlap with the dominant patent estate, potentially enabling the development of novel, patentable kinase inhibitor scaffolds.

Chemical Biology Tool Compound for Target Deconvolution

When used in combination with the commercially available 7-phenyl analog (CAS 1105224-48-3), this compound constitutes a matched molecular pair [1]. Comparing the cellular response profiles of the two congeners in differential cytotoxicity screens or phosphoproteomics experiments allows researchers to isolate the biochemical consequences of the diethoxy substitution, thereby facilitating target deconvolution efforts for thieno[3,2-d]pyrimidine-based probes.

Quote Request

Request a Quote for 2-(7-(3,4-diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.